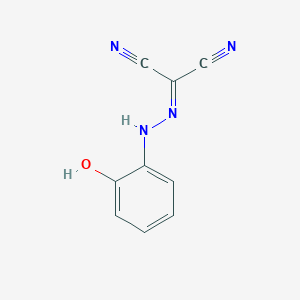
4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione is an organic compound with a complex structure that includes multiple methyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione typically involves the condensation of appropriate ketones and aldehydes under controlled conditions. One common method is the Claisen-Schmidt condensation, where acetophenone derivatives react with suitable aldehydes in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an alcohol solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups may be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
- 4,4-Dimethyl-1-phenylpentane-1,3-dione
- 3,6,6-Trimethyl-1-phenyl-6,7-dihydro-1H-indazole-4,5-dione
Uniqueness
4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione is unique due to its specific arrangement of methyl and phenyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial use.
特性
CAS番号 |
10225-98-6 |
|---|---|
分子式 |
C22H26O2 |
分子量 |
322.4 g/mol |
IUPAC名 |
4,4,6-trimethyl-1,3-diphenylheptane-1,5-dione |
InChI |
InChI=1S/C22H26O2/c1-16(2)21(24)22(3,4)19(17-11-7-5-8-12-17)15-20(23)18-13-9-6-10-14-18/h5-14,16,19H,15H2,1-4H3 |
InChIキー |
VPPQXCSLPPHLNW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C(C)(C)C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


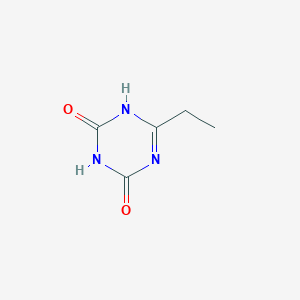
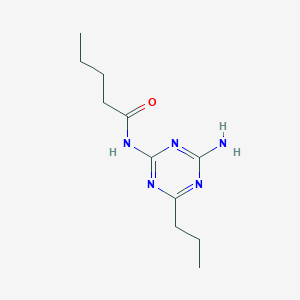
![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14083027.png)

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083040.png)


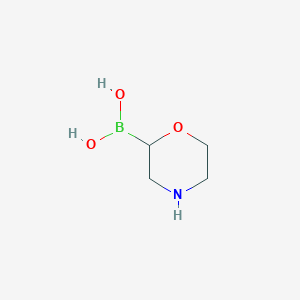
![5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B14083068.png)
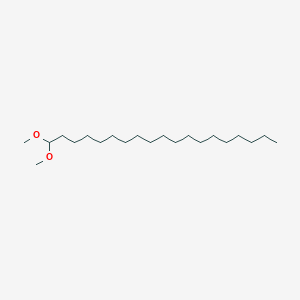
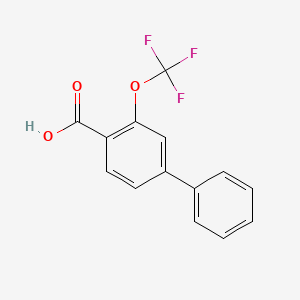
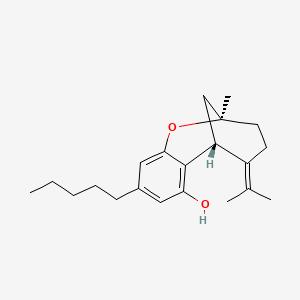
![1-(4-Fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083098.png)
